4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol
Description
4-Neopentyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a pyridin-3-yl group at position 5 and a neopentyl (2,2-dimethylpropyl) group at position 2. The thiol (-SH) group at position 3 enhances its reactivity, enabling applications in medicinal chemistry and materials science. Its bulky neopentyl substituent distinguishes it from other triazole derivatives, influencing steric effects, solubility, and biological interactions .
Properties
Molecular Formula |
C12H16N4S |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)8-16-10(14-15-11(16)17)9-5-4-6-13-7-9/h4-7H,8H2,1-3H3,(H,15,17) |
InChI Key |
OFOVFBWBJXDVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C(=NNC1=S)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Addition of the Neopentyl Group: The neopentyl group can be added through an alkylation reaction using neopentyl bromide or chloride.
Introduction of the Thiol Group: The thiol group can be introduced via a thiolation reaction using a suitable thiolating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch and continuous flow synthesis, utilizing automated reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: The triazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, boronic acids, and various catalysts like palladium or copper.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs of the target compound, focusing on substituents and physicochemical characteristics:
*Estimated based on molecular formula.
Key Observations:
- Lipophilicity: The neopentyl group increases logP compared to ethyl or amino substituents, favoring membrane permeability but reducing aqueous solubility .
- Electronic Properties: Electron-donating groups (e.g., -NH2) enhance antioxidant activity, as seen in 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, whereas neopentyl’s inductive effects are weaker .
Computational and Experimental Insights
- Density Functional Theory (DFT) : Studies on triazole-thiols reveal that electron-donating substituents lower HOMO-LUMO gaps, enhancing reactivity. Neopentyl’s inductive effects are weaker compared to -NH2 or -OCH3 groups .
- Molecular Docking: Ethyl and phenyl analogs exhibit stronger binding to Mycobacterium tuberculosis enoyl-ACP reductase (Mtb InhA) due to favorable π-π and hydrophobic interactions, whereas neopentyl’s bulk disrupts binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
